

# Application Notes and Protocols for Preclinical Administration of Anticancer Agent AMG 160

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## Compound of Interest

Compound Name: *Anticancer agent 160*

Cat. No.: *B12388173*

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## Introduction

AMG 160 is a half-life extended (HLE) Bispecific T-cell Engager (BiTE®) immuno-oncology therapy designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). [1][2][3] This document provides detailed application notes and protocols for the preclinical administration of AMG 160, summarizing key quantitative data and experimental methodologies from *in vitro* and *in vivo* studies.

**Mechanism of Action:** AMG 160 functions by simultaneously binding to Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells and the CD3 epsilon subunit of the T-cell receptor complex on T-cells.[1][4] This dual binding redirects and activates cytotoxic T-cells to recognize and eliminate PSMA-expressing tumor cells, independent of T-cell receptor specificity. The engagement of CD3 initiates a signaling cascade within the T-cell, leading to its activation, proliferation, cytokine release, and ultimately, the lysis of the cancer cell.

## Data Presentation

### In Vitro Efficacy of AMG 160

Cell Line	Cancer Type	Parameter	Value	Reference
PSMA-expressing prostate cancer cell lines	Prostate Cancer	Half-maximal lysis (EC50)	6–42 pmol/L	
C4-2 (PSMA positive)	Prostate Cancer	T-cell Activation (CD25, CD69, 4-1BB, PD-1)	Dose-dependent increase	
PC-3 (PSMA negative)	Prostate Cancer	T-cell Activation	No significant activation	

## In Vivo Efficacy of AMG 160

Model	Tumor Type	Treatment	Dosing Schedule	Outcome	Reference
22Rv-1 Xenograft (NOD/SCID mice)	mCRPC	AMG 160 (0.02 mg/kg)	Once weekly	63% tumor growth inhibition (Day 26)	
22Rv-1 Xenograft (NOD/SCID mice)	mCRPC	AMG 160 (0.2 mg/kg)	Once weekly	91% tumor growth inhibition (Day 26), tumor regression	
22Rv-1 Xenograft (NOD/SCID mice)	mCRPC	AMG 160 (2 mg/kg)	Once weekly	91% tumor growth inhibition (Day 26)	
CTG-2428 PDX (NSG- B2M mice)	mCRPC	AMG 160 (10 mg/kg) + anti- PD-1 (30 mg/kg)	Every other day for 22 days	Enhanced antitumor response compared to monotherapy	

## Pharmacokinetic Parameters

Species	Parameter	Value	Reference
Non-human primate (NHP)	Half-life	Approximately one week	

## Experimental Protocols

### In Vitro T-cell Dependent Cellular Cytotoxicity (TDCC) Assay

This protocol outlines the methodology to assess the in vitro potency of AMG 160 in mediating T-cell killing of PSMA-expressing prostate cancer cells.

#### Materials:

- PSMA-positive prostate cancer cell line (e.g., 22Rv-1, C4-2)
- PSMA-negative prostate cancer cell line (e.g., PC-3) as a negative control
- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
- AMG 160
- Control BiTE® molecule (non-targeting)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well flat-bottom plates
- Cytotoxicity assay kit (e.g., LDH release assay or a fluorescence-based method)
- Flow cytometer and antibodies for T-cell activation markers (CD25, CD69)

#### Procedure:

- Target Cell Preparation:
  - Culture PSMA-positive and PSMA-negative prostate cancer cells to ~80% confluency.
  - Harvest cells using a non-enzymatic cell dissociation solution.
  - Wash the cells with culture medium and resuspend to a concentration of  $2 \times 10^5$  cells/mL.
  - Plate 50  $\mu$ L of the cell suspension (10,000 cells) into each well of a 96-well plate.
  - Incubate for 12-24 hours to allow for cell adherence.
- Effector Cell Preparation:

- Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Alternatively, isolate T-cells from PBMCs using a pan-T-cell isolation kit.
- Wash and resuspend effector cells in culture medium.
- Co-culture and Treatment:
  - Prepare serial dilutions of AMG 160 and the control BiTE® molecule in culture medium.
  - Add effector cells to the wells containing the target cells at an effector-to-target (E:T) ratio of 10:1.
  - Add the diluted AMG 160 or control BiTE® to the co-culture wells.
  - Include control wells with:
    - Target cells and effector cells without any BiTE®
    - Target cells only (for spontaneous lysis)
    - Target cells with a lysis agent (for maximum lysis)
  - Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
- Assessment of Cytotoxicity:
  - After incubation, measure cell lysis using a standard cytotoxicity assay (e.g., LDH assay) according to the manufacturer's instructions.
  - Calculate the percentage of specific lysis for each concentration of AMG 160.
- Assessment of T-cell Activation:
  - At the end of the co-culture period, carefully collect the supernatant for cytokine analysis (e.g., ELISA for IFN-γ, TNF-α).

- Gently harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69).
- Analyze the expression of activation markers on the T-cell population using a flow cytometer.

## In Vivo Xenograft Model of mCRPC

This protocol describes the establishment of a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model to evaluate the antitumor efficacy of AMG 160 *in vivo*.

### Materials:

- Immunodeficient mice (e.g., NOD/SCID or NSG)
- PSMA-positive human prostate cancer cells (e.g., 22Rv-1) or tumor fragments from a patient-derived xenograft (e.g., CTG-2428)
- Human T-cells
- AMG 160
- Vehicle control
- Calipers for tumor measurement

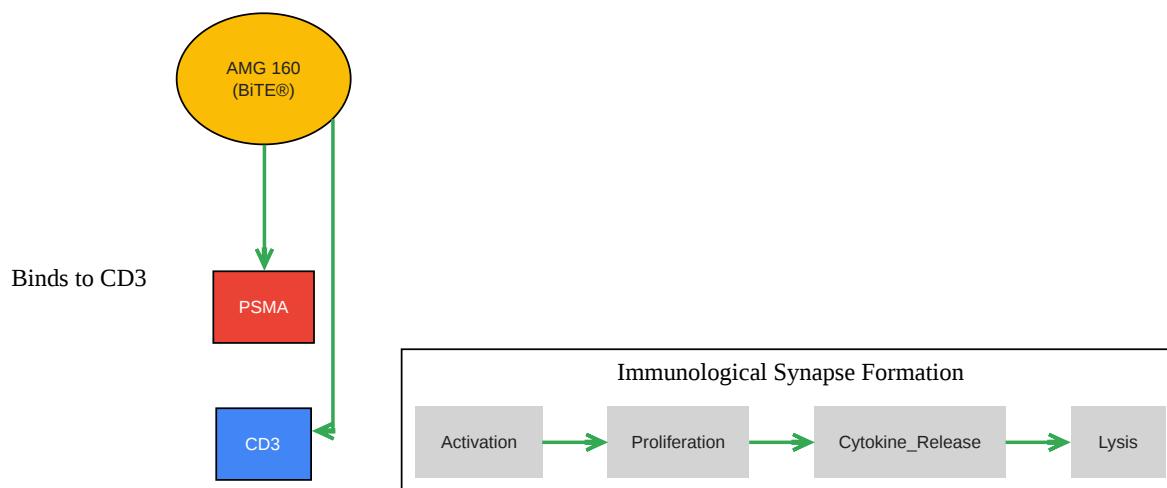
### Procedure:

- Tumor Implantation:
  - For a CDX model, subcutaneously inject approximately  $1-5 \times 10^6$  22Rv-1 cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse.
  - For a PDX model, surgically implant a small tumor fragment subcutaneously.
  - Monitor the mice regularly for tumor growth.
- T-cell Administration:

- Once tumors reach a palpable size (e.g., ~150-200 mm<sup>3</sup>), administer human T-cells.
- Activated and expanded human T-cells are typically injected intraperitoneally (i.p.) or intravenously (i.v.).
- AMG 160 Administration:
  - A few days after T-cell administration, begin treatment with AMG 160.
  - Administer AMG 160 (e.g., at doses of 0.02, 0.2, or 2 mg/kg) or vehicle control via a suitable route, typically intravenously (i.v.) or intraperitoneally (i.p.).
  - The dosing schedule is typically once weekly.
- Tumor Growth Monitoring and Efficacy Evaluation:
  - Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>) / 2.
  - Monitor the body weight of the mice as an indicator of general health and potential toxicity.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
  - Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- Monitoring for Cytokine Release Syndrome (CRS):
  - Monitor mice for clinical signs of CRS, which can include ruffled fur, hunched posture, and reduced activity.
  - Collect blood samples at specified time points after AMG 160 administration to measure serum levels of human cytokines (e.g., IFN-γ, TNF-α, IL-6) using a multiplex immunoassay.

## Visualizations

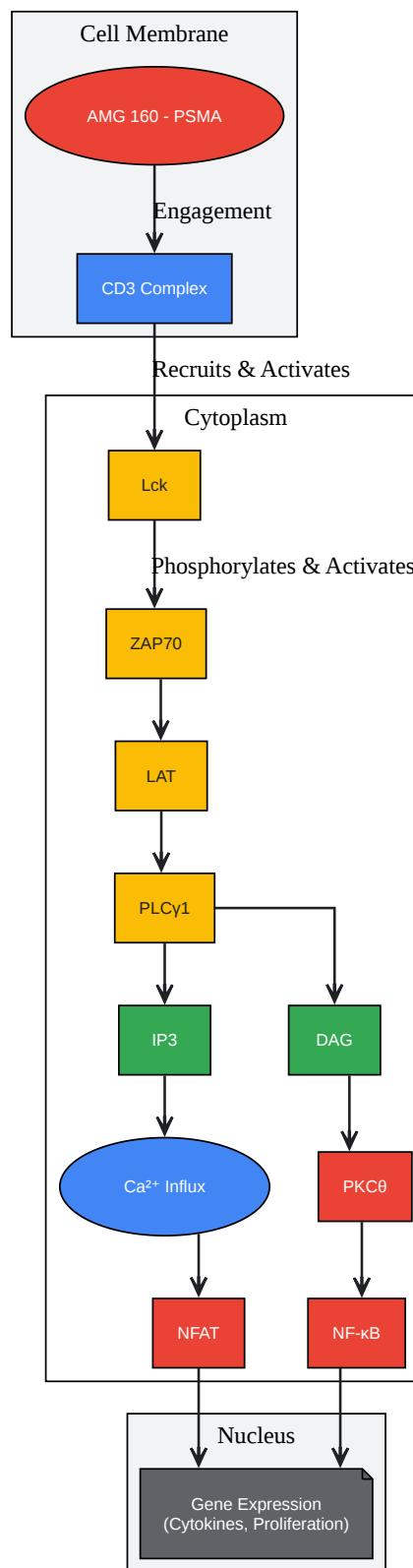
## AMG 160 Mechanism of Action



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Caption: AMG 160 forms an immunological synapse between T-cells and prostate cancer cells.

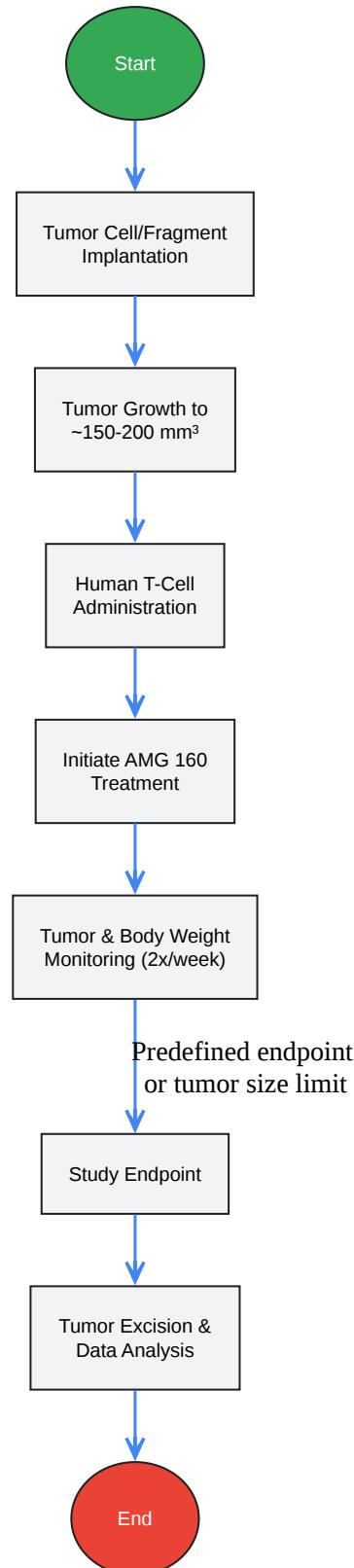
## T-Cell Activation Signaling Pathway



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Caption: Intracellular signaling cascade upon CD3 engagement by AMG 160 in T-cells.

## Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for assessing the in vivo efficacy of AMG 160 in xenograft models.

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